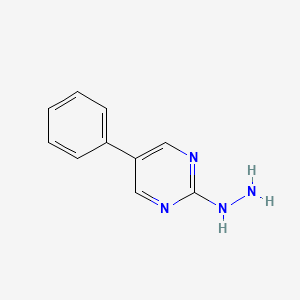

2-Hydrazino-5-phenylpyrimidine

Description

2-Hydrazino-5-phenylpyrimidine is a heterocyclic compound featuring a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with a hydrazine group at position 2 and a phenyl group at position 3. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

(5-phenylpyrimidin-2-yl)hydrazine |

InChI |

InChI=1S/C10H10N4/c11-14-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14) |

InChI Key |

LMFJCTVBDCMPAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 2-Hydrazino-5-phenylpyrimidine with two pyridine-based analogs: 2-Hydrazino-5-methylpyridine () and 5-Hydrazinyl-2-methylpyridine ().

Key Observations:

- Core Heterocycle : Pyrimidine derivatives generally exhibit stronger hydrogen-bonding capacity than pyridines due to the additional nitrogen atom, enhancing interactions with biological targets like enzymes .

- Substituent Effects: The phenyl group in this compound increases steric bulk and hydrophobicity compared to methyl-substituted analogs. This may improve bioavailability but reduce solubility in polar solvents .

- Reactivity : The hydrazine group in all three compounds facilitates condensation reactions, but the electron-withdrawing phenyl group in the pyrimidine derivative could modulate reaction kinetics differently than methyl groups in pyridines.

Q & A

Advanced Question

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., phenyl group at C5) and hydrazino proton signals (δ 4.5–5.5 ppm) .

- FT-IR : Confirms N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

- Mass spectrometry : HRMS verifies molecular ion peaks and fragmentation pathways .

How do electron-withdrawing/donating substituents on the phenyl ring affect reactivity?

Advanced Question

Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the pyrimidine core, accelerating substitution reactions. Conversely, electron-donating groups (e.g., -OCH₃) stabilize intermediates, improving yields in hydrazone formation . Computational studies (DFT) predict regioselectivity trends .

How should researchers address contradictions in reported spectral data for hydrazino-pyrimidines?

Advanced Question

Discrepancies in melting points or NMR shifts may arise from polymorphic forms or solvent effects. For example, 2-hydroxypyrimidine derivatives show varying solubility and spectral profiles depending on recrystallization solvents . Cross-validation using multiple techniques (XRD, DSC) and adherence to IUPAC reporting standards are critical .

What methodologies assess the biological activity of this compound derivatives?

Advanced Question

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

What mechanistic insights exist for hydrazino-pyrimidine reactions with carbonyl compounds?

Advanced Question

Hydrazino groups undergo nucleophilic attack on carbonyl carbons, forming hydrazones. Kinetic studies (UV-Vis, stopped-flow) reveal second-order dependence on hydrazine and carbonyl concentrations. Acid catalysis (e.g., HCl) accelerates imine formation via protonation of the carbonyl oxygen .

How do structural analogs like 2-Hydrazino-4-(trifluoromethyl)pyrimidine compare in reactivity and bioactivity?

Advanced Question

The trifluoromethyl group increases electrophilicity and metabolic stability compared to the phenyl group. For example, 2-Hydrazino-4-(trifluoromethyl)pyrimidine shows higher binding affinity to steroidogenic enzymes (e.g., 5α-reductase) due to enhanced hydrophobic interactions . Comparative QSAR studies guide derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.